Cas no 86540-81-0 ((2R,3R)-2-hydroxy-3-methylpentanoic acid)

(2R,3R)-2-hydroxy-3-methylpentanoic acid structure
86540-81-0 structure
Nom du produit:(2R,3R)-2-hydroxy-3-methylpentanoic acid
Numéro CAS:86540-81-0
Le MF:C6H12O3
Mégawatts:132.157682418823
MDL:MFCD19238071
CID:661391
PubChem ID:10796774

(2R,3R)-2-hydroxy-3-methylpentanoic acid Propriétés chimiques et physiques

Nom et identifiant

    • Pentanoic acid, 2-hydroxy-3-methyl-, (2R,3R)-
    • (2S,3S)-HMPA
    • (2R,3R)-2-hydroxy-3-methylpentanoic acid
    • (2R,3R)-2-Hydroxy-3-methylpentanoic acid (ACI)
    • Pentanoic acid, 2-hydroxy-3-methyl-, [R-(R*,R*)]- (ZCI)
    • (2R,3R)-2-Hydroxy-3-methyl-pentanoate
    • DTXSID601347302
    • Rel-(2R,3R)-2-hydroxy-3-methylpentanoic acid
    • 59653-35-9
    • UNII-ZHK526L1KJ
    • 2-Hydroxy-3-methylvaleric acid, (2R,3R)-
    • Q27161414
    • 2-Hydroxy-3-methylpentanoic acid, (2R,3R)-
    • CS-0108582
    • 2-hydroxy-3-methyl-Valerate
    • EN300-214785
    • 2-hydroxy-3-methyl-pentanoic acid
    • 2-Hydroxy-3-methylvalerate
    • 31PQT8YA0S
    • DB-130840
    • 86540-81-0
    • (2R,3R)-2-hydroxy-3-methyl-pentanoic acid
    • 2R-hydroxy-3R-methyl-pentanoic acid
    • alpha-hydroxy-beta-methylvaleric acid
    • isoleucic acid
    • D-Isoleucic acid
    • Isoleucic acid, (-)-
    • Pentanoic acid, 2-hydroxy-3-methyl-, (2R,3R)-rel-
    • SCHEMBL1623516
    • CHEBI:89228
    • ZHK526L1KJ
    • A-hydroxy-b-methylvalerate
    • Pentanoic acid, 2-hydroxy-3-methyl-, (R*,R*)-
    • 2-Hydroxy-3-methyl-pentanoate
    • HY-W074264
    • D76826
    • A-hydroxy-b-methylvaleric acid
    • LMFA01050380
    • UNII-31PQT8YA0S
    • Isoleucic acid, (+/-)-
    • 2-hydroxy-3-methyl-Valeric acid
    • MDL: MFCD19238071
    • Piscine à noyau: 1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5-/m1/s1
    • La clé Inchi: RILPIWOPNGRASR-RFZPGFLSSA-N
    • Sourire: [C@H](O)(C(=O)O)[C@H](C)CC

Propriétés calculées

  • Qualité précise: 132.078644241g/mol
  • Masse isotopique unique: 132.078644241g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 9
  • Nombre de liaisons rotatives: 3
  • Complexité: 101
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 2
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 57.5Ų
  • Le xlogp3: 0.9

(2R,3R)-2-hydroxy-3-methylpentanoic acid PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1179222-500mg
(2R,3R)-2-Hydroxy-3-methylpentanoic acid
86540-81-0 98%
500mg
¥9255.00 2024-04-28
Enamine
EN300-214785-0.25g
(2R,3R)-2-hydroxy-3-methylpentanoic acid
86540-81-0 95%
0.25g
$1048.0 2023-09-16
Enamine
EN300-214785-1.0g
(2R,3R)-2-hydroxy-3-methylpentanoic acid
86540-81-0 95%
1g
$0.0 2023-06-06
Enamine
EN300-214785-0.05g
(2R,3R)-2-hydroxy-3-methylpentanoic acid
86540-81-0 95%
0.05g
$562.0 2023-09-16
Enamine
EN300-214785-5.0g
(2R,3R)-2-hydroxy-3-methylpentanoic acid
86540-81-0 95%
5.0g
$6140.0 2023-02-22
Enamine
EN300-214785-0.5g
(2R,3R)-2-hydroxy-3-methylpentanoic acid
86540-81-0 95%
0.5g
$1652.0 2023-09-16
Enamine
EN300-214785-0.1g
(2R,3R)-2-hydroxy-3-methylpentanoic acid
86540-81-0 95%
0.1g
$735.0 2023-09-16
A2B Chem LLC
AC14828-500mg
Pentanoic acid, 2-hydroxy-3-methyl-, (2R,3R)-
86540-81-0 95%
500mg
$1774.00 2024-04-19
1PlusChem
1P004MDO-1g
Pentanoic acid, 2-hydroxy-3-methyl-, (2R,3R)-
86540-81-0 95%
1g
$2680.00 2024-04-21
1PlusChem
1P004MDO-50mg
Pentanoic acid, 2-hydroxy-3-methyl-, (2R,3R)-
86540-81-0 95%
50mg
$757.00 2024-04-21

(2R,3R)-2-hydroxy-3-methylpentanoic acid Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  4 h, 0 °C; 15 h, 0 °C; 0 °C → rt; 15 min, rt
1.2 Reagents: Sodium chloride Solvents: Water ;  rt
Référence
Synthesis and Structure-Activity Relationship Studies of C2-Modified Analogs of the Antimycobacterial Natural Product Pyridomycin
Kienle, Maryline; et al, Journal of Medicinal Chemistry, 2020, 63(3), 1105-1131

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  3 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9
2.1 Reagents: Sodium nitrite ,  Sulfuric acid ,  Water Solvents: Water ;  rt → 0 °C; 0 °C; 3 h, 0 °C; 0 °C → rt; 24 h, rt
Référence
In vitro synthesis of new cyclodepsipeptides of the PF1022-type: probing the α-D-hydroxy acid tolerance of PF1022 synthetase
Mueller, Jane; et al, ChemBioChem, 2009, 10(2), 323-328

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  3 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9, rt
Référence
In vitro synthesis of new enniatins: Probing the α-D-hydroxy carboxylic acid binding pocket of the multienzyme enniatin synthetase
Feifel, Sven C.; et al, ChemBioChem, 2007, 8(15), 1767-1770

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  3 h, cooled; 24 h, rt
1.2 Reagents: Sodium bicarbonate ;  pH 6, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Référence
Synthesis, characterization and activity of new phosphonate dipeptides as potential inhibitors of VanX
Jia, Chao; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(1), 482-484

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water
Référence
Mirror image supramolecular helical tapes formed by the enantiomeric-depsipeptide derivatives of the amyloidogenic peptide amylin(20-29)
Elgersma, Ronald C.; et al, Tetrahedron Letters, 2008, 49(6), 987-991

(2R,3R)-2-hydroxy-3-methylpentanoic acid Raw materials

(2R,3R)-2-hydroxy-3-methylpentanoic acid Preparation Products

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